2-Chloro-5-methyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of targets due to their versatile chemical structure . They are key components in many functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of a chlorine atom in the 2-position and a methyl group in the 5-position of the imidazole ring may influence its interaction with targets .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects, among others .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to the inhibition of their activity, thereby altering the metabolic processes in which they are involved. Additionally, this compound can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, this compound can alter cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the desired benzimidazole compound . Another approach involves the use of 2-chloro-5-methylbenzaldehyde and o-phenylenediamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Major Products Formed
Substitution: Products include various substituted benzimidazoles with different functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile: Similar structure but with a nitrile group instead of a methyl group.
2-Phenylbenzimidazole: Contains a phenyl group instead of a chlorine and methyl group.
Uniqueness
2-Chloro-5-methyl-1H-benzo[d]imidazole is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. Its specific substitution pattern allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNSLMNALPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469680 | |
Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-94-9 | |
Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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